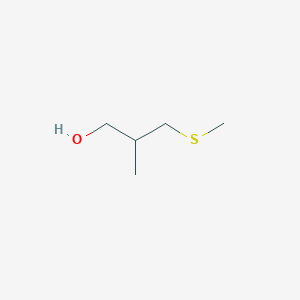
2-Methyl-3-(methylsulfanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-(methylsulfanyl)propan-1-ol” is an organic compound. It is a derivative of propan-1-ol where a methyl group is attached to the second carbon atom and a methylsulfanyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(methylsulfanyl)propan-1-ol” consists of a three-carbon backbone with a hydroxyl group (-OH) attached to the first carbon, a methyl group (-CH3) attached to the second carbon, and a methylsulfanyl group (-SCH3) attached to the third carbon .
Aplicaciones Científicas De Investigación
- Application : It is primarily used as a flavoring agent in sauces and seasonings. However, according to Japan’s “Food Additive Specifications,” it is restricted to flavor enhancement purposes and should not be used for other purposes .
- Application : It serves as an odorant to enhance safety by adding a detectable scent to otherwise odorless liquefied gases. The addition is typically measured in parts per million (ppm) .
Flavor and Fragrance Industry
Odorant for Liquefied Gas
Mecanismo De Acción
Target of Action
2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-Methylthiopropanol , is primarily used as a flavoring agent in food products. Its primary targets are the olfactory receptors, which are responsible for the sense of smell .
Mode of Action
This compound interacts with its targets by binding to the olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that leads to the perception of a specific smell, which can be described as having a strong onion or meaty odor .
Biochemical Pathways
The affected pathway is the olfactory signal transduction pathway. When 2-Methyl-3-(methylsulfanyl)propan-1-ol binds to the olfactory receptors, it activates a G-protein coupled receptor pathway. This leads to the production of cAMP, which opens ion channels and generates an electrical signal that is transmitted to the brain. The brain interprets this signal as a specific smell .
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action result in the perception of a specific smell. This can enhance the flavor of food products, contributing to the overall sensory experience of eating .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, high temperatures may increase the volatility of the compound, enhancing its aroma. Extreme conditions could also lead to degradation of the compound, reducing its efficacy .
Propiedades
IUPAC Name |
2-methyl-3-methylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHEVOGMWMRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

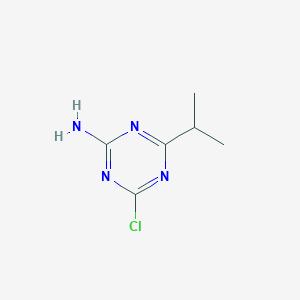

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)

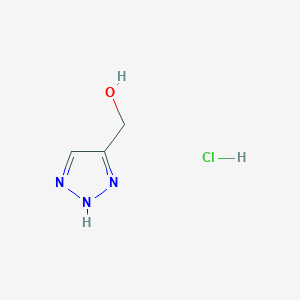
![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)


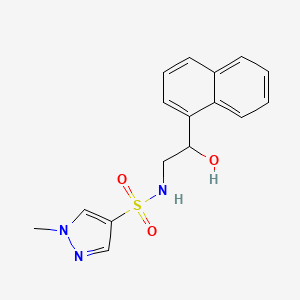
![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
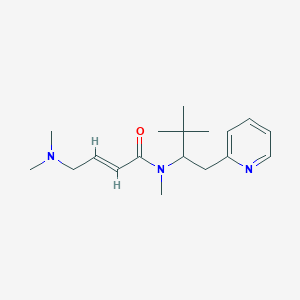

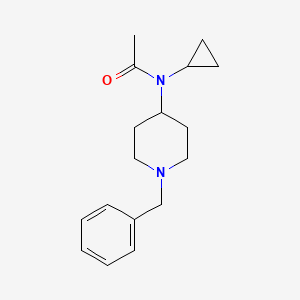
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)